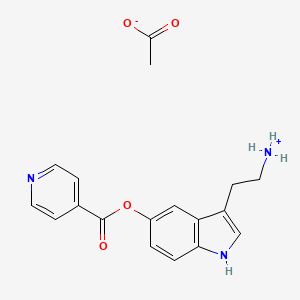![molecular formula C24H32O B13739972 1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene CAS No. 135522-70-2](/img/structure/B13739972.png)
1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a cyclohexyl group substituted with a butyl chain and a phenyl group substituted with a methoxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene can be synthesized through a multi-step organic synthesis process. One common method involves the following steps:
Formation of 4-butylcyclohexyl bromide: Cyclohexane is reacted with butyl bromide in the presence of a strong base such as sodium hydride to form 4-butylcyclohexyl bromide.
Grignard Reaction: The 4-butylcyclohexyl bromide is then reacted with magnesium in dry ether to form the corresponding Grignard reagent.
Coupling Reaction: The Grignard reagent is then reacted with 4-(methoxymethyl)benzene in the presence of a catalyst such as palladium to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 1-(4-butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact molecular pathways involved can vary based on the specific context and application.
Comparaison Avec Des Composés Similaires
1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene can be compared with other similar compounds, such as:
1-(4-Butylcyclohexyl)-4-phenylbenzene: Lacks the methoxymethyl group, which may affect its chemical reactivity and biological activity.
1-(4-Butylcyclohexyl)-4-[4-(hydroxymethyl)phenyl]benzene: Contains a hydroxymethyl group instead of a methoxymethyl group, which may influence its solubility and interactions with biological targets.
1-(4-Butylcyclohexyl)-4-[4-(methyl)phenyl]benzene: Lacks the methoxy group, which may alter its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its physical, chemical, and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
135522-70-2 |
|---|---|
Formule moléculaire |
C24H32O |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
1-(4-butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene |
InChI |
InChI=1S/C24H32O/c1-3-4-5-19-6-10-21(11-7-19)23-14-16-24(17-15-23)22-12-8-20(9-13-22)18-25-2/h8-9,12-17,19,21H,3-7,10-11,18H2,1-2H3 |
Clé InChI |
GOTVVYABGFVMOS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


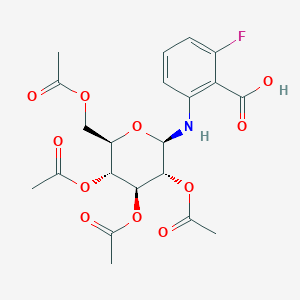
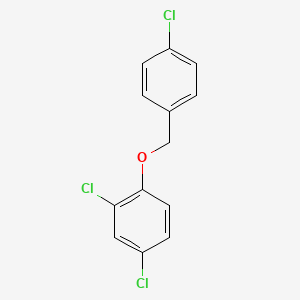
![2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate](/img/structure/B13739906.png)
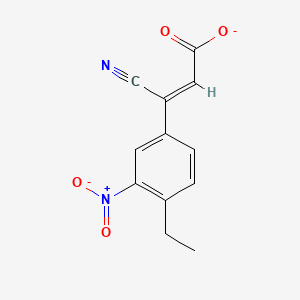
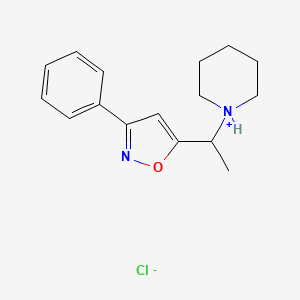
![[4-(3-Bromophenyl)phenyl]-trimethylsilane](/img/structure/B13739930.png)
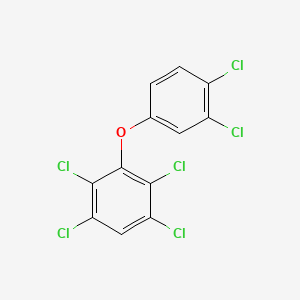
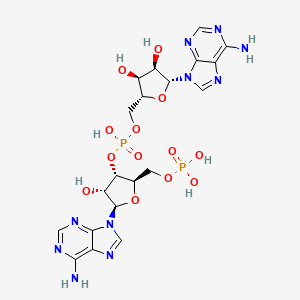
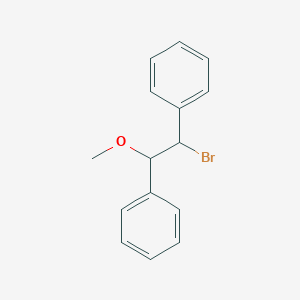
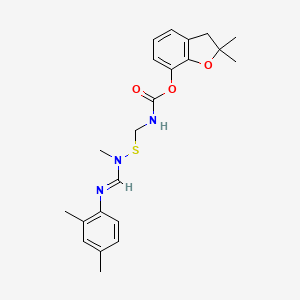
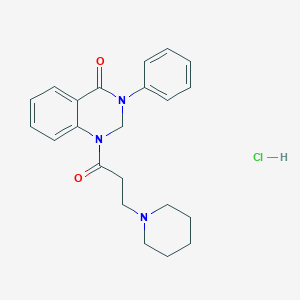

![25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro-](/img/structure/B13739983.png)
